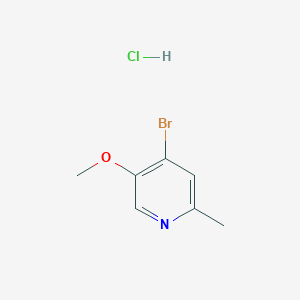![molecular formula C11H11BrClN3O B1383088 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-72-5](/img/structure/B1383088.png)
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Descripción general
Descripción
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, commonly referred to as 3-BCP, is a heterocyclic compound found in a variety of natural and synthetic products. It has been studied extensively for its ability to act as a ligand, a catalyst, and a substrate in various chemical reactions. 3-BCP is also known for its unique properties of being able to form strong bonds with other molecules, making it an ideal candidate for a wide range of scientific applications.
Aplicaciones Científicas De Investigación
Synthesis Methods : The compound has been synthesized through various methods, including bromination with phosphorus oxybromide and cyclization processes. Such methods are crucial for creating specific intermediates used in further chemical reactions and pharmaceutical applications. Notably, the synthesis method involving phosphorus oxybromide as a bromination agent is highlighted for its simplicity and efficiency in experimental operations, resulting in higher product yield and purity (Niu Wen-bo, 2011).
Molecular Structure Analysis : Detailed molecular structure analysis is a significant part of the research on these compounds. For instance, studies have characterized structures using various techniques like IR spectra, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction. Such detailed structural insights are crucial for understanding the compound's properties and potential applications (Li et al., 2015).
Applications in Material Science
Some studies focus on the applications of these compounds in material science, particularly in the development of new polyheterocyclic ring systems. These synthesized compounds have been evaluated for their:
Antibacterial Properties : Newly synthesized pyrazolo[3,4-b]pyridine-based heterocycles have demonstrated potential antibacterial properties. This aspect of research is crucial for developing new antimicrobial agents and understanding the biological interactions of these compounds (E. Abdel‐Latif et al., 2019).
Corrosion Inhibition : Pyrazolo[3,4-b]pyridine derivatives have been studied as potential corrosion inhibitors for mild steel. This research is essential for industrial applications, where the prevention of material degradation is critical (A. Dandia et al., 2013).
Propiedades
IUPAC Name |
3-bromo-4-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-10-9-7(4-5-14-11(9)13)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRVOVIOHXEHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=NC=C3)Cl)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)



amine hydrochloride](/img/structure/B1383018.png)






